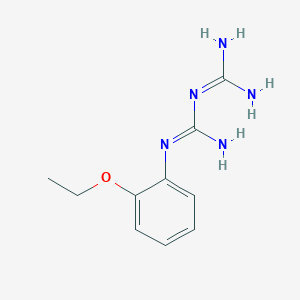
N-(2-ethoxyphenyl)imidodicarbonimidic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a chemical compound with the molecular formula C10H15N5O and a molecular weight of 221.26 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 2-ethoxyaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the imidodicarbonimidic diamide structure .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(2-ethoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .
科学的研究の応用
N-(2-ethoxyphenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-ethoxyphenyl)imidodicarbonimidic diamide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. The exact pathways and targets involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- N-(2-methoxyphenyl)imidodicarbonimidic diamide
- N-(2-ethoxyphenyl)guanidine
- N-(2-ethoxyphenyl)urea
Uniqueness
N-(2-ethoxyphenyl)imidodicarbonimidic diamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .
生物活性
N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- Amide Groups : Central to its activity, the imidodicarbonimidic structure features two amide linkages.
- Aromatic Substituents : The presence of the 2-ethoxyphenyl group enhances its chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can lead to various biochemical responses, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which may contribute to its antidiabetic and anticancer properties.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Antidiabetic Effects
Research indicates that this compound may possess antidiabetic properties. It has been evaluated for its ability to inhibit key enzymes such as alpha-amylase and sucrase, which are involved in carbohydrate metabolism. In vitro studies have shown promising results in reducing blood glucose levels by inhibiting these enzymes .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies focusing on the inhibition of hypoxia-inducible factors (HIF) and unfolded protein response (UPR) pathways suggest that it may selectively target cancer cells under nutrient-deprived conditions. This selectivity could make it a valuable candidate for cancer therapy .
In Vitro Studies
- Antioxidant Activity : A study utilized the DPPH assay to evaluate the antioxidant capacity of this compound, showing significant free radical scavenging activity compared to standard antioxidants .
- Cytotoxicity Tests : The MTT assay was employed to assess cytotoxic effects on various cancer cell lines. Results indicated that the compound exhibited cytotoxicity with an IC50 value comparable to established anticancer agents .
Comparative Analysis with Similar Compounds
| Compound | Antidiabetic Activity | Cytotoxicity (IC50 µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Moderate | 57.13 (A549) | Enzyme inhibition |
| Metformin | Strong | 70.00 (various lines) | AMPK activation |
| Phenformin | Stronger | 50.00 (various lines) | AMPK activation |
特性
IUPAC Name |
1-(diaminomethylidene)-2-(2-ethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-2-16-8-6-4-3-5-7(8)14-10(13)15-9(11)12/h3-6H,2H2,1H3,(H6,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWFGEYBAWMPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














